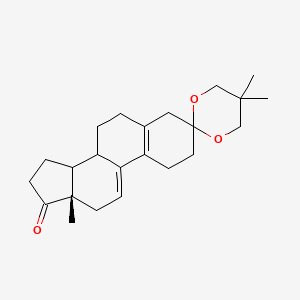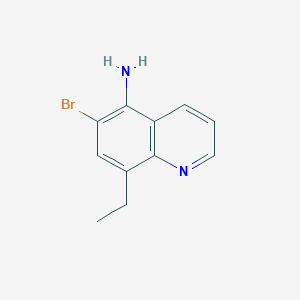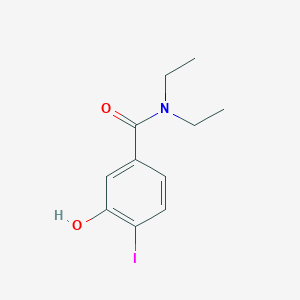
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal
概要
説明
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) is a synthetic organic compound It belongs to the class of steroids, which are characterized by a specific arrangement of carbon atoms in four rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) typically involves multiple steps starting from simpler steroid precursors. The key steps may include:
Formation of the diene structure: This can be achieved through dehydrogenation reactions.
Introduction of the cyclic acetal group: This step involves the reaction of the steroid with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the cyclic acetal.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including hormone regulation.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy or as an anti-inflammatory agent.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) involves its interaction with specific molecular targets in the body. These targets may include hormone receptors or enzymes involved in steroid metabolism. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Estradiol: A natural estrogen hormone with similar steroid structure.
Testosterone: A natural androgen hormone with a similar steroid backbone.
Dienogest: A synthetic progestin with a similar diene structure.
Uniqueness
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) is unique due to its specific cyclic acetal group, which may confer distinct chemical and biological properties compared to other steroids. This uniqueness can make it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
(13S)-5',5',13-trimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxane]-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-21(2)13-25-23(26-14-21)11-9-16-15(12-23)4-5-18-17(16)8-10-22(3)19(18)6-7-20(22)24/h8,18-19H,4-7,9-14H2,1-3H3/t18?,19?,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHCQNUMWSPJQN-AJTFCVKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC3=C(C2)CCC4C3=CCC5(C4CCC5=O)C)OC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCC(CO5)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B3301590.png)
![tert-Butyl 8-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3301592.png)



![4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)-](/img/structure/B3301629.png)






![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3301672.png)
